![molecular formula C19H21FN2O5S B3468395 1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468395.png)
1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Overview
Description
1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, commonly known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2010 and has since gained attention for its potential use in scientific research. DF-MDBP has been found to have a range of biochemical and physiological effects, making it a promising compound for further study.
Mechanism of Action
DF-MDBP acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a range of physiological processes, including mood regulation, cognition, and perception. By acting as an agonist at this receptor, DF-MDBP can modulate these processes, making it a potentially useful tool for investigating the role of serotonin in these processes.
Biochemical and Physiological Effects
DF-MDBP has a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. DF-MDBP has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
DF-MDBP has several advantages for use in laboratory experiments. Its ability to modulate the serotonin system makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes. Its partial agonist activity at the 5-HT2A receptor also makes it a potentially useful tool for investigating the mechanisms of action of other drugs that act at this receptor. However, DF-MDBP has several limitations, including its relatively short half-life and its potential for abuse.
Future Directions
There are several future directions for research on DF-MDBP. One area of interest is the potential therapeutic applications of DF-MDBP, particularly in the treatment of inflammatory conditions. Another area of interest is the development of new compounds that are based on the structure of DF-MDBP, with the aim of improving its pharmacological properties. Finally, further research is needed to investigate the potential for abuse of DF-MDBP and to develop strategies for minimizing its misuse.
Scientific Research Applications
DF-MDBP has been found to have potential applications in scientific research. It has been used in studies on the serotonin system, as it has been found to act as a serotonin receptor agonist. This makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-11-14(12-17(13-16)27-2)19(23)21-7-9-22(10-8-21)28(24,25)18-5-3-15(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHWRDJHDYUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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